
alpha-Aminododecanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Aminododecanoic acid hydrochloride: is a derivative of dodecanoic acid, which is a saturated fatty acid. This compound is characterized by the presence of an amino group attached to the alpha carbon of the dodecanoic acid chain, and it is commonly used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-Aminododecanoic acid hydrochloride can be synthesized through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride. The resulting alpha-bromocarboxylic acid is then treated with ammonia to yield the desired alpha-amino acid .
Industrial Production Methods: Industrial production of this compound often involves the catalytic reduction of 12-oxododecanoic acid oxime. This process includes the formation of 12-oxododecanoic acid from vernolic acid, followed by reaction with hydroxylamine hydrochloride to form the oxime, which is then reduced to produce alpha-Aminododecanoic acid .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Aminododecanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Amides and esters
Applications De Recherche Scientifique
Alpha-Aminododecanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, such as Nylon 12, due to its ability to form long-chain polyamides
Mécanisme D'action
The mechanism of action of alpha-Aminododecanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can also participate in metabolic pathways, where it is converted into various intermediates that play crucial roles in cellular processes .
Comparaison Avec Des Composés Similaires
Dodecanoic acid (Lauric acid): A saturated fatty acid with a similar carbon chain length but lacking the amino group.
11-Aminoundecanoic acid: Another amino acid with a similar structure but one carbon shorter in the chain.
12-Aminododecanoic acid: The non-hydrochloride form of the compound.
Uniqueness: Alpha-Aminododecanoic acid hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in industrial applications where solubility and reactivity are critical factors .
Propriétés
Numéro CAS |
92625-27-9 |
|---|---|
Formule moléculaire |
C12H26ClNO2 |
Poids moléculaire |
251.79 g/mol |
Nom IUPAC |
2-aminododecanoic acid;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15;/h11H,2-10,13H2,1H3,(H,14,15);1H |
Clé InChI |
XKAQXBFIVNDXIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
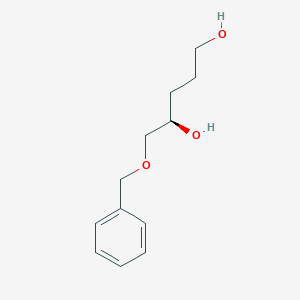
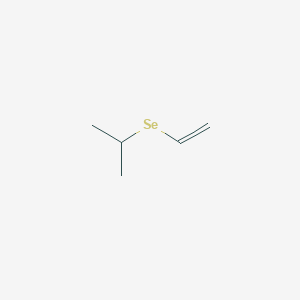

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
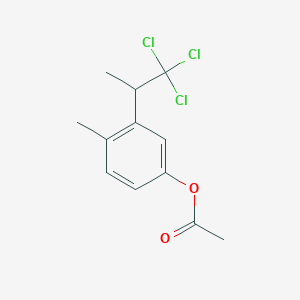



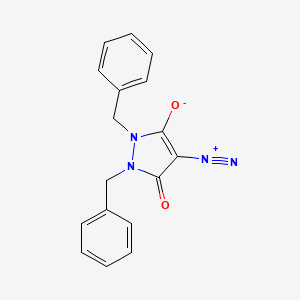
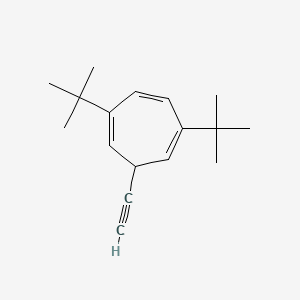
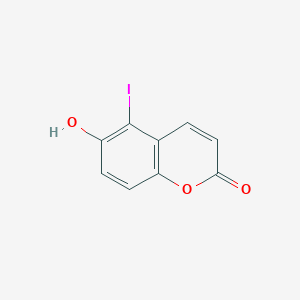

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
